4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride
Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride is a chemical compound with the molecular formula C7H8N4·HCl.
Preparation Methods
The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as hydrazine derivatives and nitriles, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring system.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives .
Scientific Research Applications
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential core protein allosteric modulator (CpAM) for the inhibition of hepatitis B virus (HBV).
Biology: The compound’s ability to modulate protein function makes it a valuable tool for studying protein-protein interactions and cellular pathways.
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. As a core protein allosteric modulator (CpAM), it binds to the core protein of the hepatitis B virus, inducing conformational changes that inhibit the virus’s replication and assembly processes. This interaction disrupts the formation of viral capsids, thereby reducing the viral load in infected cells .
Comparison with Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride can be compared with other similar compounds, such as:
5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid: This compound has a similar pyrazolo[1,5-a]pyrazine core but differs in its functional groups, which can lead to different biological activities and applications.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine derivatives:
The uniqueness of this compound lies in its specific structure and its ability to act as a core protein allosteric modulator, making it a promising candidate for antiviral research .
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.ClH/c8-4-6-3-7-5-9-1-2-11(7)10-6;/h3,9H,1-2,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVWZCXHNZGLAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C#N)CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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